molecular formula C20H18ClN3O3S B2806284 N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 922988-92-9

N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2806284
CAS No.: 922988-92-9
M. Wt: 415.89
InChI Key: KTKKNGQJSMOWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922988-92-9) is a high-purity small molecule offered for research and development purposes. This compound features a molecular formula of C20H18ClN3O3S and a molecular weight of 415.90 g/mol . It belongs to the class of pyridazine derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The structure incorporates a 3,4-dimethoxyphenyl group and a chlorophenyl moiety linked via a sulfanylacetamide bridge, making it a valuable chemical tool for probing biological pathways. As a pyridazine derivative, this compound is of particular interest for researchers investigating new therapeutic agents. Heterocyclic compounds like this one are a hot research area and are extensively explored for their antiviral, anticancer, and antimicrobial properties . Its structural features are similar to those covered in patents for pyridazinone derivatives, indicating its relevance in pharmaceutical development . Researchers can utilize this chemical in hit-to-lead optimization campaigns, as a building block for the synthesis of more complex molecules, or for high-throughput screening to identify its molecular targets and mechanisms of action. The product is supplied by manufacturers like Life Chemicals, ensuring quality and consistency for your research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKKNGQJSMOWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 3,4-dimethoxyphenyl hydrazine with a suitable thiol reagent under controlled conditions to form the pyridazinyl sulfanyl intermediate.

    Acylation Reaction: The intermediate is then reacted with 2-chlorophenyl acetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridazinyl sulfanyl moiety may play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives

Compound Name Core Heterocycle Substituents Sulfanyl Linkage Key Structural Notes
N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Pyridazine - 3,4-Dimethoxyphenyl (position 6)
- 2-Chlorophenyl (acetamide)
Yes Electron-deficient pyridazine core; intramolecular N–H⋯N hydrogen bonding stabilizes folded conformation .
N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) Pyrimidine - 4,6-Diamino (pyrimidine)
- 2-Chlorophenyl (acetamide)
Yes Pyrimidine core with amino groups enhances hydrogen-bonding capacity; dihedral angle between pyrimidine and benzene rings = 67.84° .
N-(3,4-dichlorophenyl)-2-[(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole - 4-Amino-5-(2-pyridyl)triazole
- 3,4-Dichlorophenyl (acetamide)
Yes Triazole ring provides π-π stacking potential; chlorophenyl groups increase lipophilicity .
Epirimil (anticonvulsant analog) Pyrimidine - 2-Methyl-6-(pyridin-2-yl)pyrimidine
- 3,4-Dimethoxyphenyl (thioacetamide)
Yes Pyrimidine-thioacetamide hybrid; confirmed anticonvulsant activity via GABA receptor modulation .

Conformational and Crystallographic Differences

  • Reduced planarity in the title compound may hinder intercalation with biological targets compared to flatter pyrimidine derivatives .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds in the title compound stabilize a folded conformation, similar to ARARUI. However, substituents like 3,4-dimethoxy groups may introduce steric hindrance, altering binding kinetics .
  • Crystal Packing: N-Substituted 2-arylacetamides often form dimers via N–H⋯O interactions (e.g., R22(10) motifs in dichlorophenyl analogs).

Pharmacological Implications

  • Anticonvulsant Potential: Epirimil, a pyrimidine-thioacetamide analog, showed efficacy in silico and in vivo, suggesting that the title compound’s pyridazine core could modulate similar targets (e.g., sodium channels or GABA receptors) with altered potency due to structural differences .
  • Antibacterial Activity: Sulfanyl-acetamide derivatives with pyrimidine cores (e.g., 4,6-diaminopyrimidin-2-yl) exhibit enzyme-inhibitory effects. The title compound’s pyridazine ring may offer distinct interactions with bacterial dihydrofolate reductase .
  • Drug-Likeness : Computational models predict that the 3,4-dimethoxy and 2-chlorophenyl groups enhance lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration, but may reduce aqueous solubility compared to less-substituted analogs .

Biological Activity

N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H18ClN3O3S
  • Molar Mass : 439.91 g/mol
PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H18ClN3O3S
Molar Mass439.91 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, similar to other pyridazine derivatives which have shown promising results against BRAF(V600E) and EGFR kinases .
  • Antioxidant Activity : The presence of the dimethoxyphenyl group may contribute to antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation . In vitro assays demonstrated that this compound could reduce the viability of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. In animal models, it was observed to decrease levels of pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases .

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of pyridazine derivatives, including this compound, showed promising antitumor effects against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

Case Study 2: Anti-inflammatory Assessment

In a controlled experiment using a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests potential applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound in laboratory settings?

  • Methodological Answer : Synthesis optimization requires careful control of:

  • Reaction conditions : Alkaline conditions for substitution reactions (e.g., using K₂CO₃ as a base) and acidic conditions for reductions (e.g., Fe/HCl) to preserve functional groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in pyridazine-thioether bond formation .
  • Catalyst use : Condensing agents like EDCI or DCC improve acetamide bond formation yields .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by HPLC (>95% purity threshold) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm for pyridazine and dimethoxyphenyl groups) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 442.08 for C₂₀H₁₈ClN₃O₃S) .
  • X-ray crystallography : For resolving crystal packing and intramolecular interactions (e.g., hydrogen bonding between pyridazine N and acetamide NH) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases or enzymes with known sensitivity to pyridazine-thioether motifs (e.g., tyrosine kinases, COX-2) .
  • Assay conditions : Use in vitro enzymatic assays (IC₅₀ determination) at pH 7.4 and 37°C, with positive controls (e.g., staurosporine for kinase inhibition) .
  • Cell-based validation : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic stability testing : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity vs. pharmacokinetic artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., halogen substitution on the phenyl ring) to identify pharmacophore requirements .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model compound binding to target proteins (e.g., EGFR kinase), focusing on pyridazine-thioether interactions with hydrophobic pockets .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) on bioactivity using Hammett σ constants .
  • ADMET prediction : SwissADME to prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition .

Q. What crystallographic insights inform the compound’s stability and reactivity?

  • Methodological Answer :

  • Crystal packing analysis : Monoclinic systems (e.g., P2₁/c) reveal intermolecular H-bonds between acetamide NH and pyridazine N, enhancing thermal stability (decomposition >200°C) .
  • Torsional angles : Pyridazine-thioether dihedral angles (~120°) indicate restricted rotation, which may influence binding conformation .
  • Solvent interactions : Hydrate formation in polar solvents (e.g., ethanol/water) affects solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.